molecular formula C6H6F3NO2 B1479437 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid CAS No. 2098043-55-9

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid

Cat. No. B1479437
CAS RN: 2098043-55-9
M. Wt: 181.11 g/mol
InChI Key: QUGZVORLDDYDQM-UHFFFAOYSA-N
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Description

The compound “2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid” likely contains a carboxylic acid group (-COOH), a cyanomethyl group (-CH2-CN), and a trifluoromethyl group (-CF3). The presence of these functional groups could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups. The cyanomethyl group, for instance, contains a carbon-nitrogen triple bond, which is linear and contributes to the rigidity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. For example, the carboxylic acid group is typically reactive and can undergo various reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the trifluoromethyl group could influence the compound’s polarity and lipophilicity .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Complex Molecules : The compound has been used in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, illustrating its role in constructing complex molecules with potential pharmaceutical relevance. This synthesis involves the reaction of 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, showcasing the acid's utility in nucleophilic substitution reactions (Manojkumar et al., 2013).
  • Carboxylesterase Inhibitors : 2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, derived from the acid, have been identified as new selective carboxylesterase inhibitors and radical scavengers. This class of compounds shows significant biomedical potential due to its selective inhibition properties and high antioxidant activity (Khudina et al., 2019).

Material Science Applications

  • Chiral Dendrimers Synthesis : The acid serves as a building block for the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers, demonstrating its utility in creating materials with potential applications in catalysis, drug delivery, and the development of novel materials with specific optical properties (Greiveldinger & Seebach, 1998).

Biochemical Applications

  • Enantioselective Syntheses : The acid has been used in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, compounds of significant interest due to their potential as bioisosteres in drug design, highlighting the acid's importance in the synthesis of biologically active molecules (Jiang et al., 2003).

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

2-(cyanomethyl)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGZVORLDDYDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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